molecular formula C36H42O10 B1180583 Shizukaol C CAS No. 142279-41-2

Shizukaol C

Cat. No. B1180583
InChI Key:
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Description

Synthesis Analysis

The asymmetric total synthesis of Shizukaol derivatives has been achieved through methods involving catalytic asymmetric ketene-aldehyde cycloaddition, allylic alkylation/reduction/acidic cyclization, and double aldol condensation cascades. These methods facilitate the construction of the compound's complex molecular architecture, demonstrating the synthetic accessibility of Shizukaol C and its analogs (Wang et al., 2022).

Molecular Structure Analysis

Shizukaol C's molecular structure is characterized by its lindenane sesquiterpenoid skeleton, which forms the basis for its biological activity. The detailed molecular structure has been elucidated through various spectroscopic techniques, revealing a complex polycyclic architecture that is crucial for its antifungal efficacy.

Chemical Reactions and Properties

Shizukaol C's chemical reactivity is influenced by its unique molecular structure. Research focusing on C-H bond functionalization has highlighted the compound's capacity for undergoing transformations that enable the synthesis of various derivatives. These reactions are essential for exploring Shizukaol C's chemical space and potential as a lead compound in drug discovery (Godula & Sames, 2006).

Physical Properties Analysis

The physical properties of Shizukaol C, such as melting point, solubility, and optical rotation, are critical for its characterization and application in further studies. Although specific details on the physical properties of Shizukaol C are not provided in the retrieved documents, these properties generally play a significant role in the compound's handling and formulation for biological assays.

Chemical Properties Analysis

Shizukaol C exhibits potent antifungal activities against a variety of plant pathogenic fungi, demonstrating its potential as a bioactive compound. The mechanism of action is likely related to its interaction with fungal cellular components, leading to the disruption of fungal growth and development. The compound's antifungal properties and its effects on mitochondrial dysfunction in hepatic cells highlight its biological significance and potential therapeutic applications (Kang et al., 2017).

Scientific Research Applications

  • Antifungal Activities : Shizukaol C has shown potent antifungal activities against a range of plant pathogenic fungi, such as Pythium ultimum, Phytophthora infestans, Botrytis cinerea, and others. It has demonstrated protective activities against wheat leaf rust and tomato late blight in greenhouse conditions, indicating its potential as an effective antifungal agent (Kang et al., 2017).

  • Pharmacological Potential : Research on other compounds from the same family, such as Shizukaol B and Shizukaol D, has revealed their capabilities in attenuating inflammatory responses and inhibiting the growth of liver cancer cells, respectively. These studies suggest that Shizukaol C and related compounds may have broader pharmacological applications (Pan et al., 2017), (Tang et al., 2016).

  • Chemical Analysis and Synthesis : Studies have been conducted on the structural analysis and synthesis of Shizukaol C, contributing to a deeper understanding of its chemical properties and potential for synthetic replication in pharmaceutical applications (Wu et al., 2018).

Safety And Hazards

When handling Shizukaol C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The promising bioactivities and synthetic challenges arising from Shizukaol C have initiated a significant interest to synthetic chemists . The synthetic approach opens up practical avenues for the total syntheses of the intriguing Chloranthaceae family members, as well as the understanding of their relevant biological action in nature .

properties

IUPAC Name

[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-9,21-dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O10/c1-7-14(2)30(40)45-13-35(43)22-10-21(22)33(4)23(35)11-20-18(12-37)32(42)46-36(20)24(33)9-17-16-8-19(16)34(5)26(17)27(36)25(28(38)29(34)39)15(3)31(41)44-6/h7,16,19,21-24,27,29,37,39,43H,8-13H2,1-6H3/b14-7+,25-15-/t16-,19-,21-,22+,23-,24+,27+,29+,33+,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKIOCIPCJDWMT-ADSFGAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Shizukaol C

Citations

For This Compound
58
Citations
R Hu, H Yan, X Hao, H Liu, J Wu - PloS one, 2013 - journals.plos.org
… The disesquiterpenoids shizukaol B, shizukaol F, and cycloshizukaol A inhibit the expression of cell adhesion molecules [33], and shizukaol B, shizukaol C, shizukaol F, and shizukaol …
Number of citations: 35 journals.plos.org
LG Xiao, P Li, H Yan, HY Liu - Studies in Natural Products Chemistry, 2023 - Elsevier
The Chloranthaceae family has four genera with nearly 75 species, including Ascarina, Chloranthus, Hedyosmum, and Sarcandra, which are mainly distributed throughout the tropics …
Number of citations: 0 www.sciencedirect.com
TH Kang, YM Lee, WJ Lee, EI Hwang, KD Park… - Journal of Microbiology …, 2017 - jmb.or.kr
… henryi, which has an acetyl group instead of a hydroxyl group in the 13’ position of shizukaol C, indicated approximately 3-fold higher antifungal activity than that of shizukaol C against …
Number of citations: 14 www.jmb.or.kr
ZG Zhuo, GZ Wu, X Fang, XH Tian, HY Dong, XK Xu… - Fitoterapia, 2017 - Elsevier
… Shizukaol C (18) strongly suppressed the proliferation of three human tumor cell lines MGC803, HepG2, and HL-60 with IC 50 values of 4.60 ± 1.05 μM, 3.17 ± 0.66 μM, and 1.57 ± 0.27 …
Number of citations: 27 www.sciencedirect.com
XJ Wang, SZ Yu, JL Xin, LL Pan, J Xiong, JF Hu - Fitoterapia, 2022 - Elsevier
… Shizukaol C exhibited relatively the most potent anti-neuroinflammatory activity. … Among the isolates, the dimeric lindenane sesquiterpenoid shizukaol C (25) exhibited the most potent (…
Number of citations: 5 www.sciencedirect.com
X Yin, L Wu, M Zhang, M Yang, Y Chen, F Ren… - Available at SSRN … - papers.ssrn.com
… present in the molecular formula of P2 than in that of shizukaol C. Therefore, it can be 143 concluded that P2 is a peroxide product of shizukaol C. Therefore, the changes in 144 …
Number of citations: 0 papers.ssrn.com
J Kawabata, J Mizutani - Phytochemistry, 1992 - Elsevier
… In the ‘H NMR spectrum, the complex succinyl proton region at 62.5 -3.0 in 2 was Shizukaol C (3) showed a molecular ion at m/z 634 by … Shizukaol C (3,. Powder, mp 104-106”; [a]~z-6S” …
Number of citations: 106 www.sciencedirect.com
C Liu, G Li, R Huang, Y Li, W Ding - Biochemical Systematics and Ecology, 2015 - Elsevier
… , shizukaol C (3), shizukaol F (4) and spicachlorantin B (5) are firstly reported in C. angustifolius, whereas they are widely distributed in various species of Chloranthus. Shizukaol C (3) …
Number of citations: 9 www.sciencedirect.com
FX LIN - Chinese Traditional and Herbal Drugs, 2016 - pesquisa.bvsalud.org
Objective: To study the chemical constituents contained in the ethanol extracts from the roots of Chloranthus multistachys. Methods: Twelve compounds were separated from the roots of …
Number of citations: 0 pesquisa.bvsalud.org
SS Zhang, JJ Fu, HY Chen, LF Tu, CR Xiao… - Zhongguo Zhong yao …, 2017 - europepmc.org
To study sesquiterpenes with anti-metastasis breast cancer activity from Chloranthus henryi, ten sesquiterpenes, zedoarofuran (1), chlorajapolide D (2), 4β, 8β-dihydroxy-5α (H)-eudesm…
Number of citations: 4 europepmc.org

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